N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide
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Overview
Description
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a sulfonamide derivative, known for its bioactivity against various biological targets.
Mechanism of Action
Target of action
The compound could potentially target the BRD4 protein . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Biochemical pathways
The inhibition of BRD4 can affect the transcription of key genes (Bcl-2, c-Myc and CDK6), which play an essential role in the proliferation and cell cycle progression of tumor cells .
Result of action
The inhibition of BRD4 can lead to the blockage of cell cycle at G0/G1 phase and induce cell apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide are largely related to its interactions with various biomolecules. For instance, it has been found to exhibit potent binding activities with BRD4, a protein that plays a key role in the regulation of gene transcription . This interaction with BRD4 suggests that this compound could potentially influence a variety of biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant impacts on cell function. Specifically, it has been found to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells . Furthermore, it has been observed to block cell cycle progression at the G0/G1 phase and induce cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its binding interactions with BRD4 . By binding to BRD4, this compound can inhibit the transcription of key genes, thereby influencing cell proliferation and cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide typically involves the modification of the benzo[d]isoxazole core with sulfonamides. One common synthetic route includes the reaction of benzo[d]isoxazole with sulfonyl chlorides under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with acetamide derivatives to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]isoxazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: Another sulfonamide derivative with similar bioactivity.
3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
Uniqueness
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide stands out due to its unique combination of the benzo[d]isoxazole core and the sulfonamide group, which imparts distinct bioactivity and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)19-24(21,22)10-15-14-7-2-3-8-16(14)23-18-15/h2-9,19H,10H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKYAJSOISTGEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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